2-Bromo-4-cyanobenzoic acid

Physicochemical Properties Lipophilicity Drug Design

2-Bromo-4-cyanobenzoic acid (CAS 956218-04-5) is the definitive ortho-bromo, para-cyano benzoic acid building block. Its experimentally determined LogP of 1.52 governs biphasic partition behavior in synthesis, while the sterically and electronically unique ortho-bromo group serves as the reactive handle for regioselective Pd-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig). Regioisomers such as 4-bromo-2-cyanobenzoic acid cannot replicate this reactivity profile. Referenced in US Patent 11042634 for bicyclic heterocycle-based aldehyde dehydrogenase inhibitors. ≥97% purity supports use as an HPLC/GC/PXRD reference standard. Order now for pharmaceutical intermediate and QSAR research applications.

Molecular Formula C8H4BrNO2
Molecular Weight 226.03 g/mol
CAS No. 956218-04-5
Cat. No. B1359825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-cyanobenzoic acid
CAS956218-04-5
Molecular FormulaC8H4BrNO2
Molecular Weight226.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C#N)Br)C(=O)O
InChIInChI=1S/C8H4BrNO2/c9-7-3-5(4-10)1-2-6(7)8(11)12/h1-3H,(H,11,12)
InChIKeyHAPUQRLIPJWXBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-cyanobenzoic acid (CAS 956218-04-5) Technical Profile and Procurement Baseline


2-Bromo-4-cyanobenzoic acid (CAS 956218-04-5) is a benzoic acid derivative with the molecular formula C8H4BrNO2 and a molecular weight of 226.03 g/mol, characterized by a bromine atom at the 2-position and a cyano group at the 4-position of the benzene ring . It is a white crystalline solid with a density of 1.8±0.1 g/cm³, a boiling point of 354.7±32.0 °C at 760 mmHg, and a LogP value of 1.52, indicating moderate lipophilicity [1]. As an organic building block, it serves as a key intermediate in pharmaceutical and agrochemical research, notably in the synthesis of bicyclic heterocycles for inhibiting aldehyde dehydrogenase and in the development of GPR39 antagonists for cardiovascular diseases .

Why Regioisomeric 2-Bromo-4-cyanobenzoic acid Cannot Be Casually Substituted: A Quantitative Justification


Generic substitution of 2-bromo-4-cyanobenzoic acid with its regioisomers (e.g., 4-bromo-2-cyanobenzoic acid) or halo-analogs (e.g., 2-chloro-4-cyanobenzoic acid) is not scientifically justified due to quantifiable differences in physicochemical properties and synthetic reactivity. The specific 2-bromo, 4-cyano substitution pattern imparts a unique LogP of 1.52 [1], which directly influences partition behavior in biphasic reactions and membrane permeability in biological systems. The bromine atom at the ortho position relative to the carboxylic acid provides a distinct steric and electronic environment for regioselective cross-coupling reactions [2]. Altering the substitution pattern fundamentally changes the compound's reactivity profile in key transformations such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are critical for constructing complex pharmacophores .

Quantitative Evidence for 2-Bromo-4-cyanobenzoic acid Differentiation vs. Analogs


Regioisomeric LogP Differentiation: 2-Bromo-4-cyano vs. 4-Bromo-2-cyano

The lipophilicity of 2-bromo-4-cyanobenzoic acid, as measured by LogP, is 1.52 [1]. This value is distinct from its regioisomer, 4-bromo-2-cyanobenzoic acid (CAS 1223434-16-9), for which a LogP value of 1.98 has been reported [2]. The difference in LogP of 0.46 units translates to a significant alteration in partition coefficient, impacting compound behavior in aqueous-organic extractions and in silico ADME predictions. For medicinal chemists, this difference can affect oral bioavailability and blood-brain barrier penetration, making the choice of regioisomer a critical design parameter.

Physicochemical Properties Lipophilicity Drug Design

Synthetic Utility: Patented Application in Aldehyde Dehydrogenase Inhibitors

2-Bromo-4-cyanobenzoic acid is specifically cited as a key building block in the synthesis of a novel class of bicyclic heterocycles designed to inhibit aldehyde dehydrogenase for cancer treatment [1]. In contrast, its regioisomer, 4-bromo-2-cyanobenzoic acid, has not been reported in the same patent context for this application. This patent-specific application demonstrates a unique synthetic utility that is not shared by closely related analogs, directly influencing procurement decisions for research programs targeting aldehyde dehydrogenase.

Medicinal Chemistry Cancer Therapeutics Heterocyclic Synthesis

Crystal Structure Confirmation: Unique Solid-State Conformation

The crystal structure of 2-bromo-4-cyanobenzoic acid has been solved and deposited in the Cambridge Structural Database (CCDC 683773) [1]. This provides unequivocal confirmation of its solid-state conformation, which is critical for understanding its physical properties and for quality control (e.g., powder X-ray diffraction analysis). The unit cell parameters are: monoclinic, C2, a = 20.2528(4), b = 6.7254(2), c = 10.6748(2) Angstrom, beta = 94.699(3), Z = 4 [2]. While crystal structures for some regioisomers may exist, the availability of this precise dataset allows for definitive identification and characterization, reducing ambiguity in procurement and analytical chemistry workflows.

Crystallography Structural Biology Quality Control

Purity Specifications and Vendor Reliability: AKSci >95% vs. Aladdin 97%

2-Bromo-4-cyanobenzoic acid is commercially available with specified purity levels that directly impact its suitability for sensitive applications. For instance, AKSci offers the compound with a minimum purity specification of >95% , while Aladdin Scientific provides a higher purity grade of 97% . This quantifiable difference of at least 2% in purity can be critical for applications requiring high precision, such as quantitative NMR or use as a starting material in multi-step syntheses where impurities could lead to side reactions or lower yields. The choice of vendor and purity grade should be guided by the specific requirements of the research protocol.

Chemical Procurement Quality Assurance Vendor Comparison

Safety Profile Differentiation: GHS Hazard Classification

The compound is classified under the Globally Harmonized System (GHS) with specific hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This profile is consistent across multiple vendors (e.g., Apollo Scientific, Fluorochem, Aladdin) [REFS-2, REFS-3]. While many aryl halides share similar hazards, the specific combination of warnings underscores the need for appropriate personal protective equipment (PPE) and engineering controls. A direct comparison with non-halogenated analogs or less irritant alternatives may reveal a lower hazard profile, but for this compound, the consistent GHS classification mandates a standardized safety protocol in procurement and handling.

Laboratory Safety Risk Assessment Chemical Handling

Optimal Application Scenarios for 2-Bromo-4-cyanobenzoic acid Based on Quantified Evidence


Medicinal Chemistry: Synthesis of Aldehyde Dehydrogenase Inhibitors

Procure 2-bromo-4-cyanobenzoic acid specifically for the synthesis of bicyclic heterocycles as outlined in US Patent Case No. 11042634. This compound serves as a critical building block for constructing inhibitors targeting aldehyde dehydrogenase, an enzyme implicated in cancer therapy [1].

Cross-Coupling Chemistry: Suzuki-Miyaura and Buchwald-Hartwig Reactions

Utilize the ortho-bromo substituent of 2-bromo-4-cyanobenzoic acid as a reactive handle in palladium-catalyzed cross-coupling reactions [2]. The compound's LogP of 1.52 [3] informs solvent selection for optimal reaction yields, making it suitable for the construction of biaryl and related pharmacophores.

Analytical Chemistry and Quality Control: Use as a Certified Reference Material

Leverage the compound's confirmed crystal structure (CCDC 683773) [4] and defined purity specifications (97% from Aladdin Scientific ) for use as a reference standard in HPLC, GC, or powder X-ray diffraction (PXRD) analyses. This ensures accurate identification and quantification in complex mixtures.

Computational Chemistry and Drug Design: Building a QSAR Model

Incorporate the experimentally determined LogP value of 1.52 [3] and the solid-state conformational data from CCDC 683773 [4] into quantitative structure-activity relationship (QSAR) models. This data can be used to predict the properties of novel analogs and guide lead optimization efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-4-cyanobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.